molecular formula C19H25F3N2O3 B2438145 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034590-44-6

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2438145
CAS No.: 2034590-44-6
M. Wt: 386.415
InChI Key: SYNVXYDMOOTXLT-UHFFFAOYSA-N
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Description

N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034590-44-6) is an organic compound with the molecular formula C19H25F3N2O3 and a molecular weight of 386.41 g/mol . This benzamide derivative features a complex structure incorporating a piperidine ring linked to a tetrahydropyran group and a benzamide moiety with a trifluoromethoxy substituent. The piperidine and tetrahydropyran rings are common structural features in pharmaceuticals and bioactive compounds, often used to fine-tune properties like metabolic stability, solubility, and conformational geometry . Compounds with similar scaffolds, particularly those containing the piperidine substructure, are frequently investigated in neuroscience and oncology research . For instance, piperazine and piperidine-containing molecules are prevalent in research targeting G-protein-coupled receptors (GPCRs), such as opioid and serotonin receptors . The presence of the trifluoromethoxy group can enhance a molecule's lipophilicity and metabolic stability, making it a valuable structural element in the design of chemical probes and drug candidates . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c20-19(21,22)27-17-3-1-15(2-4-17)18(25)23-13-14-5-9-24(10-6-14)16-7-11-26-12-8-16/h1-4,14,16H,5-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNVXYDMOOTXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety and a trifluoromethoxy group on a benzamide structure. The molecular formula is C15H20F3N2OC_{15}H_{20}F_3N_2O with a molecular weight of approximately 320.33 g/mol. Its unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The trifluoromethoxy group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, effective against various bacterial strains.
  • Antiparasitic Activity : The compound has been investigated for its efficacy against parasitic infections, showing promising results in vitro.
  • Cytotoxicity : In cancer research, it has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzamides, including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria with an MIC value of 31.25 µg/mL, suggesting its potential as a lead compound for antibiotic development .
  • Antiparasitic Studies : In another investigation focusing on antiparasitic activity, the compound was tested against Leishmania species. The results showed an EC50 value of 0.064 µM, indicating strong activity compared to standard treatments .
  • Cytotoxicity in Cancer Cells : Research highlighted the cytotoxic effects of this compound on A431 and Jurkat cell lines, with IC50 values lower than those observed for traditional chemotherapeutics like doxorubicin. This suggests that this compound could be further developed as an anticancer agent.

Data Summary

Biological ActivityObserved EffectsReference
Antimicrobial ActivityMIC 31.25 µg/mL against Gram-positive bacteria
Antiparasitic ActivityEC50 0.064 µM against Leishmania
CytotoxicityIC50 < Doxorubicin in A431 and Jurkat cells

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3}, with a molecular weight of approximately 342.4 g/mol. Its structure comprises a piperidine ring, a tetrahydro-2H-pyran substituent, and a trifluoromethoxy group attached to a benzamide moiety. These structural features contribute to its biological activity and interaction with various receptors.

Target Receptors

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide primarily targets the κ-opioid receptor. This receptor is implicated in numerous physiological processes, including pain modulation, mood regulation, and addiction pathways. By selectively antagonizing this receptor, the compound may offer therapeutic benefits in treating conditions such as depression and substance use disorders.

Biochemical Pathways

The compound's interaction with the κ-opioid receptor can lead to modulation in various biochemical pathways, influencing neurotransmitter release and neuronal excitability. This modulation may result in altered perceptions of pain, mood enhancement, or reduced anxiety levels.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmacological agents. Its structural characteristics allow researchers to modify it for enhanced efficacy or selectivity against specific biological targets.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly its binding affinity and selectivity towards the κ-opioid receptor. Studies suggest that it may exhibit significant potential in treating neurological disorders by modulating opioid receptor activity.

Antidepressant Effects

A study demonstrated that compounds similar to this compound exhibited antidepressant-like effects in animal models. The mechanism was attributed to the blockade of the κ-opioid receptor, which is known to mediate stress responses and depressive behaviors.

Substance Abuse Treatment

Research has indicated that KOR antagonists can reduce drug-seeking behavior in preclinical models of addiction. This suggests that this compound may have therapeutic potential in treating opioid dependence.

Neuroprotective Properties

Preliminary studies have shown that this compound may possess neuroprotective effects by preventing neuronal apoptosis through modulation of signaling pathways involved in cell survival and death.

Summary of Biological Activities

Activity TypeObserved Effects
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Q. What strategies mitigate discrepancies in biological activity across assay platforms?

  • Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and harmonize assay conditions (e.g., ATP concentration).
  • Orthogonal assays : Confirm hits with SPR or thermal shift assays (TSA) .

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